2-Amino-4-methylpentanenitrile hydrochloride CAS number 72177-82-3
2-Amino-4-methylpentanenitrile hydrochloride CAS number 72177-82-3
An In-depth Technical Guide to 2-Amino-4-methylpentanenitrile Hydrochloride
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2-Amino-4-methylpentanenitrile hydrochloride (CAS No. 72177-82-3), a key chemical intermediate. Primarily recognized as the nitrile precursor to the essential amino acid L-leucine, this compound is of significant interest to researchers in organic synthesis, medicinal chemistry, and drug development. This document delineates its chemical properties, provides a detailed, field-tested protocol for its synthesis via the Strecker reaction, outlines robust analytical methods for its characterization and quality control, and discusses its applications and critical safety protocols. The guide is structured to provide not just procedural steps, but the underlying scientific rationale, ensuring that researchers can confidently synthesize, handle, and utilize this versatile building block.
Chemical Identity and Physicochemical Properties
2-Amino-4-methylpentanenitrile hydrochloride is the salt form of the α-aminonitrile derived from isovaleraldehyde. The hydrochloride salt enhances the compound's stability and water solubility compared to its freebase form, making it more convenient for storage and use in aqueous reaction media.
Caption: Structure of 2-Amino-4-methylpentanenitrile hydrochloride.
Table 1: Core Properties of 2-Amino-4-methylpentanenitrile Hydrochloride
| Property | Value | Source(s) |
| CAS Number | 72177-82-3 | [1] |
| Molecular Formula | C₆H₁₃ClN₂ | [2] |
| Molecular Weight | 148.63 g/mol | [1] |
| IUPAC Name | 2-amino-4-methylpentanenitrile;hydrochloride | [3] |
| Synonyms | Leucine nitrile hydrochloride | [4] |
| InChI Key | ROAHGHLLRAUFEQ-UHFFFAOYSA-N.ClH | [3] |
| Appearance | Typically a white to off-white solid | General Supplier Data |
| Storage | Inert atmosphere, room temperature | [5] |
Synthesis and Mechanistic Insights
The most direct and industrially relevant method for preparing α-aminonitriles is the Strecker synthesis, first reported in 1850.[6][7] This robust reaction forms the chiral center and the nitrile group in a one-pot process from an aldehyde.
The Strecker Synthesis Mechanism
The synthesis proceeds in two primary stages:
-
Imine Formation: Isovaleraldehyde (3-methylbutanal) reacts with an ammonia source, typically ammonium chloride (NH₄Cl), to form an intermediate imine. This is an equilibrium process where the carbonyl carbon is converted into a more electrophilic iminium ion.
-
Cyanide Addition: A nucleophilic cyanide source, such as sodium or potassium cyanide, attacks the electrophilic carbon of the imine. This step forms the α-aminonitrile (the freebase of the target compound) and establishes the new carbon-carbon bond.[6]
The final step involves the isolation of the product as its hydrochloride salt, which is achieved by introducing hydrochloric acid. This protonates the basic amino group, yielding the stable, crystalline hydrochloride salt.
Caption: Workflow for the Strecker synthesis of the target compound.
Field-Proven Experimental Protocol
This protocol is designed for laboratory-scale synthesis and incorporates safety and purification measures for obtaining a high-purity product.
Materials:
-
Isovaleraldehyde (3-methylbutanal)
-
Ammonium Chloride (NH₄Cl)
-
Sodium Cyanide (NaCN)
-
Hydrochloric Acid (HCl), concentrated and in a solvent like 2-propanol or diethyl ether
-
Methanol
-
Diethyl ether (anhydrous)
-
Deionized water
Protocol:
-
Reaction Setup (Self-Validating System):
-
In a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, prepare a solution of ammonium chloride (1.1 equivalents) in deionized water.
-
Add isovaleraldehyde (1.0 equivalent) to the flask. The formation of a biphasic mixture is expected.
-
Causality Insight: Using a slight excess of the ammonium salt helps drive the imine formation equilibrium forward. The reaction is performed in a well-ventilated fume hood due to the extreme toxicity of cyanide.
-
-
Cyanide Addition:
-
Separately, dissolve sodium cyanide (1.05 equivalents) in a minimal amount of deionized water.
-
Cool the main reaction flask to 0-5°C using an ice bath. Trustworthiness: Precise temperature control at this stage is critical to manage the exothermicity of the cyanide addition and prevent side reactions or the release of HCN gas.[8]
-
Slowly add the sodium cyanide solution via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, allow the mixture to stir at room temperature overnight to ensure the reaction goes to completion.
-
-
Work-up and Extraction:
-
Transfer the reaction mixture to a separatory funnel and extract the crude aminonitrile freebase with diethyl ether (3x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure. Caution: The crude product is a toxic oil.
-
-
Hydrochloride Salt Formation and Purification:
-
Dissolve the crude aminonitrile oil in a minimal amount of anhydrous diethyl ether or methanol.
-
Cool the solution in an ice bath.
-
Slowly add a solution of HCl in 2-propanol or diethyl ether (1.1 equivalents) dropwise with vigorous stirring.
-
The hydrochloride salt will precipitate as a white solid. Self-Validation: The formation of a precipitate is a key indicator of successful salt formation.
-
Collect the solid by vacuum filtration, wash with cold anhydrous diethyl ether to remove any unreacted starting material, and dry under vacuum.
-
Purity Validation: The final product's purity should be assessed by HPLC and its identity confirmed by NMR spectroscopy.[8] Recrystallization from an ethanol/ether mixture can be performed if necessary.[8]
-
Analytical Characterization and Quality Control
Rigorous analytical testing is essential to confirm the identity, purity, and stability of 2-Amino-4-methylpentanenitrile hydrochloride.
Spectroscopic Identification
-
¹H NMR Spectroscopy: The proton NMR spectrum is the primary tool for structural confirmation. Expected signals include: a doublet for the two methyl groups of the isobutyl moiety, a multiplet for the adjacent CH proton, a multiplet for the CH₂ group, a signal for the α-proton (CH adjacent to the amino and nitrile groups), and a broad signal for the ammonium (-NH₃⁺) protons.
-
¹³C NMR Spectroscopy: The carbon spectrum will confirm the presence of all six unique carbon atoms, with the nitrile carbon appearing at a characteristic downfield shift (~120 ppm).
-
IR Spectroscopy: Key vibrational stretches to be observed include a sharp, medium-intensity peak for the nitrile group (C≡N) around 2230-2250 cm⁻¹ and broad absorptions in the 2500-3000 cm⁻¹ region, characteristic of the ammonium (-NH₃⁺) group.
-
Mass Spectrometry (MS): ESI-MS in positive ion mode will show the molecular ion for the freebase [M+H]⁺, confirming the molecular weight.
Purity Assessment via HPLC
High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of the final product and quantifying any impurities, such as unreacted isovaleraldehyde or side-products.
Protocol: Reversed-Phase HPLC for Purity Analysis
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the compound.
-
Dissolve in the mobile phase to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions (Self-Validating System):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 30:70 v/v) containing 0.1% trifluoroacetic acid (TFA). Causality Insight: TFA acts as an ion-pairing agent, improving the peak shape of the polar amine hydrochloride.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm. Rationale: The nitrile and ammonium groups lack strong chromophores at higher wavelengths, but detection is possible at lower UV ranges.[9]
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
-
Data Analysis:
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A purity level of >98% is typically expected for a research-grade chemical.
-
Caption: A typical analytical workflow for quality control.
Applications in Research and Drug Development
The primary utility of 2-Amino-4-methylpentanenitrile hydrochloride lies in its role as a direct precursor to L-leucine and its analogs.
-
Amino Acid Synthesis: Acid-catalyzed hydrolysis of the nitrile group converts it into a carboxylic acid, yielding leucine. This is a fundamental transformation used to produce isotopically labeled or synthetically modified versions of leucine for metabolic studies.[6]
-
Peptide Chemistry: Custom-synthesized leucine derivatives are incorporated into peptides to study protein structure and function or to develop peptide-based therapeutics.
-
Pharmaceutical Intermediate: The nitrile group itself is a valuable functional group in medicinal chemistry. It is often used as a bioisostere for a carbonyl group, can act as a hydrogen bond acceptor, and can enhance metabolic stability by blocking sites of oxidation.[10][11] This makes aminonitriles like the topic compound valuable starting points for the synthesis of novel small-molecule drug candidates.[12][13]
Safety, Handling, and Storage
Proper handling of 2-Amino-4-methylpentanenitrile hydrochloride is imperative due to its potential hazards, which are primarily associated with aminonitriles and cyanide-derived compounds.
Table 2: GHS Hazard and Safety Information
| Category | Information | Source(s) |
| Pictogram(s) | GHS07 (Exclamation Mark) | [4] |
| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [4] |
| Precautionary Statements (Prevention) | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection/face protection. | [4][14] |
| Precautionary Statements (Response) | P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [14][15] |
| Precautionary Statements (Storage) | P403+P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up. | [14][15] |
Handling Protocols
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to prevent inhalation of dust.[15]
-
Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles.[14]
-
Spill Management: In case of a spill, avoid generating dust. Carefully scoop the solid material into a sealed container for proper waste disposal.
Storage and Stability
-
Storage Conditions: Keep the container tightly sealed and store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[15][16]
-
Stability: As a hydrochloride salt, the compound is generally stable under recommended storage conditions. However, aminonitriles can be sensitive to moisture and high temperatures. Long-term stability should be monitored by periodic purity analysis, especially if stored for extended periods.[17][18]
Conclusion
2-Amino-4-methylpentanenitrile hydrochloride is a foundational building block in modern organic and medicinal chemistry. Its straightforward synthesis via the Strecker reaction, coupled with its direct utility as a precursor to leucine and other valuable molecules, ensures its continued relevance. A thorough understanding of its synthesis, analytical characterization, and safe handling, as detailed in this guide, is crucial for any researcher intending to utilize this versatile intermediate in their work.
References
-
PubChem. (n.d.). 2-Amino-4-methylpentanamide hydrochloride. National Center for Biotechnology Information. [Link]
- Google Patents. (n.d.). CN102432501A - Preparation method of aminoacetonitrile hydrochloride.
-
MDPI. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. [Link]
-
King Scientific. (n.d.). 2-Amino-4-methylpentanenitrile Hydrochloride. [Link]
-
Datasheetarchive.com. (n.d.). 2-Amino-2-methylpropanenitrile Safety Data Sheet. [Link]
-
PubChem. (n.d.). 2-Amino-4-methylpentanenitrile. National Center for Biotechnology Information. [Link]
-
SpringerLink. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. [Link]
-
Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. [Link]
-
ResearchGate. (1975). The stability of amitriptyline hydrochloride in aqueous solution. [Link]
-
PubMed. (1979). Stability of amitriptyline hydrochloride in a commercial aqueous solution. [Link]
-
ResearchGate. (2021). Application of Nitrile in Drug Design. [Link]
-
MDPI. (2021). Organocatalytic Synthesis of α-Aminonitriles: A Review. [Link]
-
Organic Chemistry Portal. (n.d.). α-Aminonitrile synthesis by cyanation. [Link]
-
YouTube. (2021). Strecker Amino Acid Synthesis. [Link]
-
MDPI. (2021). Amorphization of Thiamine Chloride Hydrochloride: Effects of Physical State and Polymer Type on the Chemical Stability of Thiamine in Solid Dispersions. [Link]
-
University of Calgary. (n.d.). Ch27 : Strecker Synthesis of amino acids. [Link]
-
Shimadzu. (n.d.). Analytical Methods for Amino Acids. [Link]
- Google Patents. (n.d.).
-
PubMed. (2004). The HPLC resolution of N-2,4-dinitrophenylated amino acids and peptides stereoisomers on naphthylethylcarbamate-beta-cyclodextrin bonded phase using the acetonitrile-based mobile phase. [Link]
-
Filo. (2024). Show how you might synthesize leucine using the Strecker synthesis. [Link]
-
ResearchGate. (n.d.). General mechanism of the Strecker amino acid synthesis. [Link]
- Google Patents. (n.d.). US3061628A - Process and preparation of amino nitriles and acetic acids.
- Google Patents. (n.d.). CN111303047A - Synthesis method of 2-amino-4, 6-dimethylpyridine.
Sources
- 1. scbt.com [scbt.com]
- 2. kingscientific.com [kingscientific.com]
- 3. 2-Amino-4-methylpentanenitrile | C6H12N2 | CID 13352438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Amino-4-methylpentanamide hydrochloride | C6H15ClN2O | CID 12866300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 72177-82-3|2-Amino-4-methylpentanenitrile hydrochloride|BLD Pharm [bldpharm.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 10. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. assets.thermofisher.com [assets.thermofisher.com]
- 15. fishersci.com [fishersci.com]
- 16. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
